molecular formula C23H24N2O7 B2747809 Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 862978-70-9

Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No. B2747809
CAS RN: 862978-70-9
M. Wt: 440.452
InChI Key: DMQHACIZSFBZBH-UHFFFAOYSA-N
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Description

The compound contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . The compound also contains a carbamoyl group and a dimethoxyphenyl group, which could potentially contribute to its reactivity and biological activity.

Scientific Research Applications

Antimicrobial Activity

  • A study focused on the synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives, which exhibited antimicrobial activity. This suggests that derivatives of benzofuran compounds, similar in structure to the compound , might possess valuable antimicrobial properties (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Synthesis of Novel Derivatives

  • Research demonstrated a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This synthesis pathway might offer insights into the synthesis of related complex molecules, highlighting the versatility of benzofuran derivatives in generating novel compounds with potential biological activities (Gao, Liu, Jiang, & Li, 2011).

Potential Biological Activities

  • Synthesis of some new S-DABO and HEPT analogues was explored with expected biological activity against HBV, showcasing the potential of structurally complex esters and analogues in therapeutic applications. This reflects the broader interest in developing novel compounds for antiviral research (Aal, 2002).

Antioxidant and Antibacterial Studies

  • A study on the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid showed good antioxidant and antibacterial activities. This indicates that compounds with a benzofuran moiety could be explored for their antioxidant and antibacterial properties, suggesting a potential research application for Ethyl 4-((2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate (Shankerrao, Bodke, & Mety, 2013).

Synthesis and Characterization of Novel Derivatives

  • Another study involved the synthesis and characterization of a novel pyrazole derivative, providing a methodological insight into the creation and analysis of new compounds with potential pharmacological properties. This could be relevant to the exploration of the scientific applications of this compound (Naveen et al., 2021).

properties

IUPAC Name

ethyl 4-[[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-17(15)32-22(21)23(28)24-16-10-9-14(29-2)13-18(16)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQHACIZSFBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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